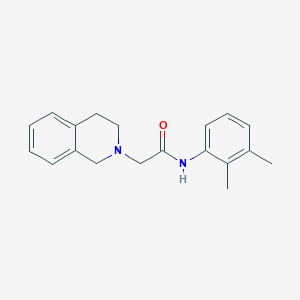
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide, also known as DIPA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of isoquinoline derivatives and has shown promising results in various studies.
作用機序
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide is not fully understood yet. However, it has been proposed that 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological processes such as learning, memory, and pain perception. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide has been found to have anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy.
実験室実験の利点と制限
The advantages of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide in lab experiments include its high yield and purity, as well as its potential applications in various scientific research fields. However, one limitation of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, more studies are needed to fully understand the mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide and its potential side effects.
将来の方向性
There are several future directions for the study of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide. One potential direction is to further investigate its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the effects of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide on other physiological processes such as immune function and cardiovascular function. Additionally, more studies are needed to optimize the synthesis method of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide and to develop new analogs with improved properties.
In conclusion, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide is a novel compound that has shown promising results in various scientific research fields. Its potential applications in anti-inflammatory, analgesic, and neuroprotective research make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide involves the reaction of 2,3-dimethylphenylamine with 2-bromoacetophenone in the presence of sodium hydride. The resulting product is then subjected to reduction with sodium borohydride to obtain 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide in high yield and purity. This synthesis method has been optimized to produce 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide in large quantities for further research.
科学的研究の応用
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,3-dimethylphenyl)acetamide has also been found to have potential as a neuroprotective agent and has been studied for its effects on cognitive function.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-6-5-9-18(15(14)2)20-19(22)13-21-11-10-16-7-3-4-8-17(16)12-21/h3-9H,10-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVZCTNVRBKWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,3-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5879501.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5879523.png)

![4-{[4-(2-thienylmethoxy)benzyl]amino}phenol](/img/structure/B5879531.png)


![N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5879542.png)

![3-{[(acetylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5879555.png)
